molecular formula C12H10FN3O2 B5522243 2-[3-(4-Fluoro-phenyl)-6-oxo-6H-pyridazin-1-yl]-acetamide

2-[3-(4-Fluoro-phenyl)-6-oxo-6H-pyridazin-1-yl]-acetamide

Cat. No.: B5522243
M. Wt: 247.22 g/mol
InChI Key: STJRJUFZXWQNEA-UHFFFAOYSA-N
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Description

2-[3-(4-Fluoro-phenyl)-6-oxo-6H-pyridazin-1-yl]-acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a fluorophenyl group and an acetamide group attached to a pyridazinone ring. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Fluoro-phenyl)-6-oxo-6H-pyridazin-1-yl]-acetamide typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluoro-phenyl)-6-oxo-6H-pyridazin-1-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the pyridazinone ring contributes to its overall stability and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone structures but different substituents.

    Fluorophenyl Compounds: Compounds with fluorophenyl groups attached to various heterocycles.

Uniqueness

2-[3-(4-Fluoro-phenyl)-6-oxo-6H-pyridazin-1-yl]-acetamide is unique due to the combination of its fluorophenyl group and pyridazinone ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJRJUFZXWQNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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